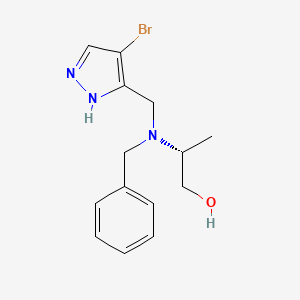
(R)-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol is a chiral compound that features a benzyl group, a bromo-substituted pyrazole ring, and an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent.
Benzylation: The pyrazole derivative is then reacted with benzyl chloride in the presence of a base to form the benzylated pyrazole.
Amino alcohol formation: The final step involves the reaction of the benzylated pyrazole with ®-2-amino-1-propanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the amino alcohol moiety can undergo oxidation to form a ketone.
Reduction: The bromo substituent on the pyrazole ring can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its chiral center and functional groups.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole derivatives.
Chiral Building Block: Utilized in the synthesis of chiral drugs and biologically active molecules.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its activity against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用机制
The mechanism of action of ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. The benzyl and pyrazole moieties can engage in π-π interactions and hydrogen bonding, stabilizing the compound within the enzyme’s active site.
相似化合物的比较
Similar Compounds
- ®-2-(Benzyl((4-chloro-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-methyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
- ®-2-(Benzyl((4-phenyl-1H-pyrazol-5-yl)methyl)amino)propan-1-ol
Uniqueness
The presence of the bromo substituent in ®-2-(Benzyl((4-bromo-1H-pyrazol-5-yl)methyl)amino)propan-1-ol imparts unique reactivity and potential biological activity compared to its analogs. The bromo group can participate in halogen bonding and can be a site for further functionalization, making this compound particularly versatile in synthetic and medicinal chemistry.
属性
IUPAC Name |
(2R)-2-[benzyl-[(4-bromo-1H-pyrazol-5-yl)methyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-11(10-19)18(8-12-5-3-2-4-6-12)9-14-13(15)7-16-17-14/h2-7,11,19H,8-10H2,1H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSZGUCFYAPQQC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC1=CC=CC=C1)CC2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
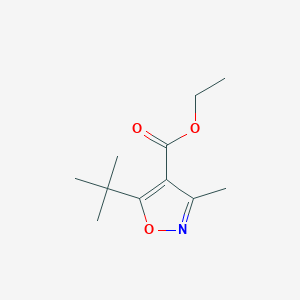
![tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8076837.png)
![tert-Butyl (4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)phenyl)carbamate](/img/structure/B8076841.png)
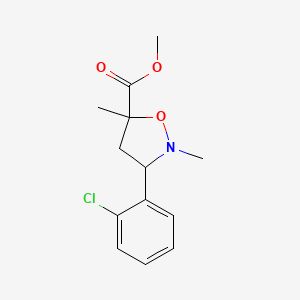
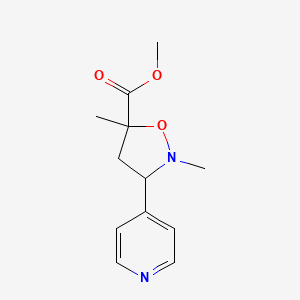
![5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8076856.png)
![5-(Carboxymethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B8076861.png)
![2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B8076881.png)
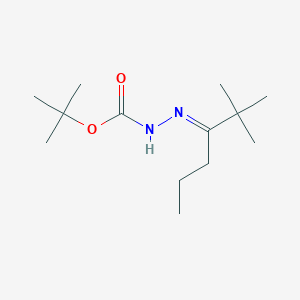
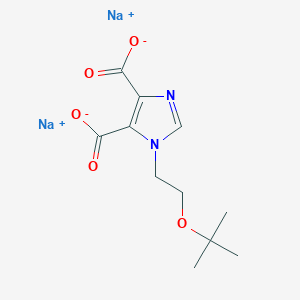
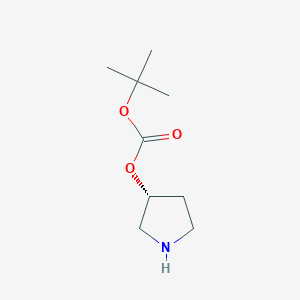
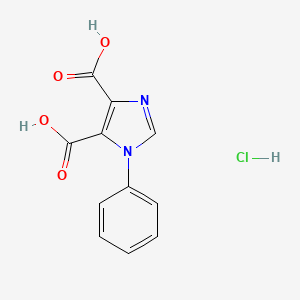
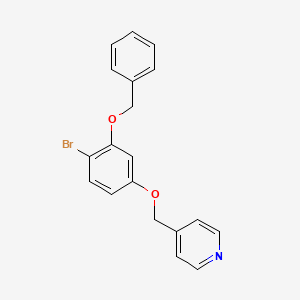
![(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate](/img/structure/B8076941.png)
